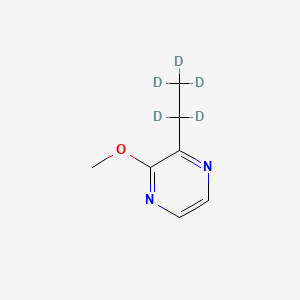

2-Ethyl-3-methoxypyrazine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

143.20 g/mol |

IUPAC Name |

2-methoxy-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |

InChI |

InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3/i1D3,3D2 |

InChI Key |

DPCILIMHENXHQX-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1OC |

Canonical SMILES |

CCC1=NC=CN=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Labeling of 2-Ethyl-3-methoxypyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis and isotopic labeling of 2-Ethyl-3-methoxypyrazine, a significant compound in flavor and fragrance chemistry, and its deuterated analog, 2-Ethyl-3-methoxypyrazine-d5. The inclusion of isotopically labeled standards is crucial for accurate quantification in complex matrices, a technique widely used in stable isotope dilution assays (SIDA).[1][2][3] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant data to support research and development in this area.

Synthetic Strategy Overview

The synthesis of this compound can be approached in a two-stage process:

-

Synthesis of the core pyrazine (B50134) structure: This involves the formation of the 2-ethyl-3-hydroxypyrazine intermediate.

-

Isotopic labeling and methylation: This stage focuses on the introduction of the deuterated ethyl group and the subsequent methylation of the hydroxyl group to yield the final product.

A common and effective method for the synthesis of deuterated alkylpyrazines involves the use of a chloroalkylpyrazine intermediate, which then undergoes a nucleophilic substitution with a deuterated Grignard reagent.[2][4][5] The final step is the methylation of the resulting hydroxypyrazine.

Experimental Protocols

Synthesis of 2-Chloro-3-ethylpyrazine

A convenient starting point for the synthesis of the target molecule is the chlorination of a commercially available or synthesized alkylpyrazine. This can be achieved through direct chlorination or via the formation of an alkylpyrazine-N-oxide followed by chlorination.[5]

Materials:

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

N-Oxide Formation: Dissolve 2-ethylpyrazine in dichloromethane. Cool the solution to 0°C in an ice bath. Add m-CPBA portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Chlorination: Remove the solvent under reduced pressure. To the resulting 2-ethylpyrazine-N-oxide, add phosphorus oxychloride dropwise at 0°C. Heat the mixture at reflux for 2 hours.

-

Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 2-Ethyl-d5-3-hydroxypyrazine

This step introduces the deuterated ethyl group using a Grignard reaction.

Materials:

-

2-Chloro-3-hydroxypyrazine

-

Magnesium turnings

-

Ethyl-d5 bromide (or iodide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a crystal of iodine. Add a solution of ethyl-d5 bromide in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl-d5 bromide solution at a rate that maintains a gentle reflux.

-

Grignard Reaction: Cool the prepared Grignard reagent to 0°C. Add a solution of 2-chloro-3-hydroxypyrazine in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

The final step is the methylation of the hydroxyl group.

Materials:

-

2-Ethyl-d5-3-hydroxypyrazine

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Deprotonation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Add a solution of 2-ethyl-d5-3-hydroxypyrazine in anhydrous THF dropwise at 0°C. Stir the mixture at room temperature for 30 minutes.

-

Methylation: Cool the mixture back to 0°C and add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Work-up: Carefully quench the reaction with water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the final product, this compound, by column chromatography or distillation.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Typical Yield (%) | Purity (%) |

| N-Oxidation of 2-Ethylpyrazine | 2-Ethylpyrazine-N-oxide | 85-95 | >95 |

| Chlorination of 2-Ethylpyrazine-N-oxide | 2-Chloro-3-ethylpyrazine | 70-80 | >98 |

| Grignard Reaction with Ethyl-d5 Bromide | 2-Ethyl-d5-3-hydroxypyrazine | 50-60 | >97 |

| Methylation of 2-Ethyl-d5-3-hydroxypyrazine | This compound | 80-90 | >99 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (d, J=2.8 Hz, 1H), 7.85 (d, J=2.8 Hz, 1H), 3.95 (s, 3H). (Note: Absence of signals corresponding to the ethyl group protons). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.2, 149.5, 137.8, 135.2, 53.1, (Note: Signals for the deuterated ethyl carbon will be multiplets and may have a lower intensity due to C-D coupling). |

| Mass Spectrometry (EI) | m/z (%): 143 (M+, 100), 128 (M+ - CH₃, 20), 114 (M+ - C₂D₅, 45). (Note: The molecular ion peak is shifted by +5 mass units compared to the unlabeled compound due to the five deuterium (B1214612) atoms). |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow from starting material to final analysis.

References

A Technical Guide to the Physical and Chemical Characteristics of Deuterated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physical and chemical properties of deuterated pyrazines, compounds of significant interest in pharmaceutical development, metabolic studies, and analytical chemistry. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), imparts unique characteristics to the pyrazine (B50134) scaffold, influencing its reactivity, metabolic stability, and spectroscopic signature. This document details these properties, provides experimental context, and outlines key applications for professionals in the field.

Physical Characteristics

The introduction of deuterium into the pyrazine molecule results in a measurable increase in molecular weight, which in turn influences its bulk physical properties. While the changes are subtle, they are significant in both theoretical and practical applications. The properties of pyrazine and its fully deuterated analog, pyrazine-d4 (B50138), are summarized below.

Table 1: Comparison of Physical Properties of Pyrazine and Pyrazine-d4

| Property | Pyrazine (C₄H₄N₂) | Pyrazine-d4 (C₄D₄N₂) |

| Molecular Weight | 80.09 g/mol [1] | 84.11 g/mol [2][3] |

| Melting Point | 50-56 °C[4] | 55-57 °C |

| Boiling Point | 115-116 °C[4] | 116 °C |

| Density | 1.031 g/mL at 25 °C[4] | Not available |

| Appearance | White solid | Solid |

| CAS Number | 290-37-9[1] | 1758-62-9 |

Chemical Characteristics and Synthesis

The chemical behavior of deuterated pyrazines is largely governed by the kinetic isotope effect, while their synthesis requires specific strategies to introduce deuterium into the molecule.

Synthesis of Deuterated Pyrazines

Deuterated pyrazines are not typically prepared by direct H/D exchange with pyrazine itself, but rather through multi-step syntheses using deuterated precursors.[5] A common and effective method involves the use of deuterated Grignard reagents to add deuterated alkyl chains to a functionalized pyrazine core, such as a chloropyrazine.[6][7][8] This approach allows for the specific placement of deuterium atoms.

A general workflow for this synthetic strategy is outlined below. It involves the initial chlorination of an alkylpyrazine, followed by a nucleophilic coupling reaction with a deuterated Grignard reagent to yield the final deuterated product.[7][8]

Caption: General workflow for the synthesis of deuterated alkylpyrazines.

Spectroscopic Properties

Isotopic substitution provides a powerful tool for spectral analysis, as the change in mass directly affects vibrational frequencies and nuclear magnetic properties.

-

Mass Spectrometry (MS): In mass spectrometry, deuteration results in a predictable mass shift. For each hydrogen atom replaced by deuterium, the molecular weight increases by approximately 1 Da. For example, pyrazine-d4 shows a mass shift of M+4 compared to unlabeled pyrazine. This property is fundamental to Stable Isotope Dilution Analysis (SIDA), where deuterated analogs serve as ideal internal standards for accurate quantification.[6][9][10]

-

Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond is dependent on the masses of the connected atoms. Because deuterium is twice as heavy as protium, C-D bonds vibrate at a lower frequency than C-H bonds.[11] This isotopic shift is a key diagnostic feature in IR spectra.

Table 2: Comparison of C-H and C-D Vibrational Frequencies

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 - 3000 | ~2300 - 2200 |

| Alkyl C-H Stretch | ~3000 - 2850 | ~2200 - 2100 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal, simplifying complex spectra and aiding in signal assignment.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterated positions, although the signals are often broader than proton signals.[12]

-

¹³C NMR: Deuteration can cause a small upfield shift in the resonance of the attached carbon atom and can change the multiplicity of the signal from a doublet (for a C-H bond) to a triplet (for a C-D bond) in a coupled spectrum.

-

The Deuterium Kinetic Isotope Effect (KIE)

One of the most significant consequences of deuteration is the Deuterium Kinetic Isotope Effect (KIE) , which is the change in reaction rate when a hydrogen atom involved in the rate-determining step is replaced by deuterium.[13][14]

The C-D bond is stronger and has a lower zero-point vibrational energy (ZPE) than the corresponding C-H bond.[14][15] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This is known as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, this ratio can range from 1 to 8.[15] This effect is crucial in drug development for creating "metabolically switched" drugs, where deuteration at a site of metabolic oxidation can slow down drug metabolism, potentially improving its pharmacokinetic profile.[15][16]

Caption: The origin of the primary kinetic isotope effect.

Photophysical Properties

Pyrazine and its derivatives are known to undergo intersystem crossing (ISC), a radiationless transition between electronic states of different spin multiplicity (e.g., from an excited singlet state, S₁, to a triplet state, T₁).[17][18] Deuteration can influence the rate of ISC. Studies on pyrazine have shown that the fluorescence decay behavior is affected by isotopic substitution.[17] This is often attributed to changes in the vibrational energy level manifolds and spin-orbit coupling, which mediate the transition between the singlet and triplet states. Understanding these effects is critical in the design of materials for applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy.

References

- 1. Pyrazine [webbook.nist.gov]

- 2. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 290-37-9 CAS MSDS (Pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Deuterated Compounds [simsonpharma.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Intersystem crossing - Wikipedia [en.wikipedia.org]

Technical Guide: Safety and Handling of 2-Ethyl-3-methoxypyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Ethyl-3-methoxypyrazine-d5. No specific Safety Data Sheet (SDS) for the deuterated (d5) form of this compound is publicly available. The information herein is primarily derived from the SDS of its non-deuterated analog, 2-Ethyl-3-methoxypyrazine. The toxicological and chemical properties are expected to be nearly identical; however, this guide should be used as a reference in conjunction with institutional safety protocols.

Introduction

This compound is the deuterated form of 2-Ethyl-3-methoxypyrazine, a naturally occurring flavor and aroma compound found in various foods. In a research and drug development context, deuterated compounds like this compound are invaluable as internal standards for analytical quantification, particularly in mass spectrometry-based assays. The incorporation of stable isotopes provides a distinct mass signature without significantly altering the chemical properties, enabling precise measurement in complex biological matrices.

This guide outlines the essential safety precautions, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Based on the data for its non-deuterated analog, 2-Ethyl-3-methoxypyrazine is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

Signal Word: Danger[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Quantitative Data Summary

The following tables summarize the key quantitative data available for 2-Ethyl-3-methoxypyrazine, the non-deuterated analog of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C7H10N2O | [2] |

| CAS Number | 25680-58-4 | [1][2] |

| Appearance | Clear liquid | [1] |

| Specific Gravity | 1.049 g/cm³ @ 25°C | [3] |

| Boiling Point | 90°C @ 40 mmHg | [3] |

| Flash Point | 68.89°C (156.00°F) | [3] |

| logP (o/w) | 1.800 | [3] |

Table 2: Hazard and Precautionary Information

| Category | Code | Statement | Reference |

| Hazard | H227 | Combustible liquid. | [1] |

| H302 | Harmful if swallowed. | [1] | |

| H315 | Causes skin irritation. | [1][2] | |

| H318 | Causes serious eye damage. | [1] | |

| H335 | May cause respiratory irritation. | [1][2] | |

| Prevention | P210 | Keep away from heat, sparks, open flames and hot surfaces. No smoking. | [1] |

| P261 | Avoid breathing vapor/spray. | [1] | |

| P264 | Wash contaminated skin thoroughly after handling. | [1] | |

| P270 | Do not eat, drink or smoke when using this product. | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] | |

| Response | P301+P312 | If swallowed: Call a poison center/doctor if you feel unwell. | [1] |

| P302+P352 | If on skin: Wash with plenty of water. | [1] | |

| P304+P340 | If inhaled: Remove person to fresh air and keep comfortable for breathing. | [1][2] | |

| P305+P351+P338 | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P310 | Immediately call a poison center/doctor. | [1] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [1] |

| P405 | Store locked up. | [1] | |

| Disposal | P501 | Dispose of contents/container in accordance with national regulations. | [1] |

Experimental Protocol: General Laboratory Safe Handling

The following is a general protocol for the safe handling of pyrazine (B50134) derivatives like this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional guidelines.

4.1 Engineering Controls

-

Always handle this compound in a well-ventilated area.

-

Use a certified chemical fume hood for all procedures that may generate vapors or aerosols.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that comply with European standard EN 166 or equivalent.[2]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a properly fitted respirator with an appropriate organic vapor cartridge.

4.3 Handling and Storage

-

Handling:

-

Storage:

4.4 First Aid Measures

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][2]

-

If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling hazardous chemicals in a research environment.

Caption: General workflow for handling a hazardous chemical in a laboratory setting.

Caption: Logical flow for an emergency response to a chemical exposure event.

References

Assessing the Isotopic Purity of 2-Ethyl-3-methoxypyrazine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation for assessing the isotopic purity of 2-Ethyl-3-methoxypyrazine-d5. Ensuring the isotopic integrity of deuterated compounds is critical for their application as internal standards in quantitative analyses and as tracers in metabolic studies. This document outlines the key analytical techniques, detailed experimental protocols, and data presentation standards for this purpose.

Introduction to Isotopic Purity

Isotopic purity refers to the extent to which the atoms at labeled positions in a molecule are composed of the specified isotope. For this compound, this involves quantifying the percentage of deuterium (B1214612) at the five designated positions on the ethyl group. The presence of isotopologues, which are molecules with the same chemical formula but different isotopic compositions (e.g., d4, d3), can impact the accuracy of analytical methods. Therefore, a thorough characterization of the isotopic distribution is essential.

Analytical Techniques for Isotopic Purity Assessment

The primary analytical methods for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the deuterated compound from potential impurities and its non-deuterated counterpart. The mass spectrometer then provides information on the isotopic distribution by analyzing the mass-to-charge ratio of the molecular ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be employed to assess isotopic purity. ¹H NMR can quantify the residual protons at the deuterated sites, while ²H NMR directly observes the deuterium signals.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained from the isotopic purity assessment of a batch of this compound.

Table 1: Isotopic Distribution by GC-MS

| Isotopologue | Relative Abundance (%) |

| d5 | 98.5 |

| d4 | 1.2 |

| d3 | 0.2 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 | <0.1 |

Table 2: Isotopic Enrichment by NMR Spectroscopy

| Analytical Method | Parameter | Result |

| ¹H NMR | Isotopic Enrichment at Ethyl Group | >99% |

| ²H NMR | Deuterium Incorporation | Confirmed |

Table 3: Chemical Purity

| Analytical Method | Purity (%) |

| GC-MS (Total Ion Chromatogram) | >99.5 |

| ¹H NMR | >99.5 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of pyrazines.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector: Splitless mode at 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions corresponding to the different isotopologues (d0 to d5). The expected monoisotopic mass for the non-deuterated compound C₇H₁₀N₂O is approximately 138.08 Da. The d5 isotopologue will have a mass of approximately 143.11 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ²H NMR for isotopic purity assessment.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals interfering with the analyte.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

-

A relaxation delay of at least 5 times the longest T₁ of the protons of interest.

-

-

Data Analysis:

-

Integrate the residual proton signals corresponding to the ethyl group.

-

Compare the integral of the residual proton signals to the integral of a known, non-deuterated portion of the molecule (e.g., the methoxy (B1213986) group protons) or an internal standard to calculate the isotopic enrichment.

-

-

-

²H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Acquisition Parameters:

-

Acquire a sufficient number of scans.

-

-

Data Analysis:

-

Observe the deuterium signals for the ethyl group to confirm deuterium incorporation at the expected positions.

-

-

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the isotopic purity assessment of this compound.

The Role of 2-Ethyl-3-methoxypyrazine-d5 in Advanced Analytical Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the applications of 2-Ethyl-3-methoxypyrazine-d5, a deuterated analog of the potent aroma compound 2-Ethyl-3-methoxypyrazine. The primary application of this isotopically labeled molecule is as an internal standard in quantitative analytical methods, particularly for the analysis of flavor and aroma compounds in complex matrices such as food, beverages, and environmental samples. Its use in isotope dilution assays coupled with mass spectrometry ensures high accuracy and precision in the quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Core Application: Internal Standard for Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of 2-Ethyl-3-methoxypyrazine.[1] The native compound, 2-Ethyl-3-methoxypyrazine, is a significant flavor component in a variety of food products, including coffee and chocolate, contributing a characteristic earthy or nutty aroma. Due to its extremely low odor threshold, its concentration in food products is often in the nanogram per liter range, necessitating highly sensitive and accurate analytical methods for its quantification.

The use of a deuterated internal standard is the gold standard for such analyses. Since this compound has a slightly higher molecular weight than the native compound due to the presence of deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for any sample loss or variability during the analytical process.

Analytical Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

A common and effective method for the analysis of volatile and semi-volatile compounds like 2-Ethyl-3-methoxypyrazine in complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is integral to achieving accurate quantification with this technique.

Representative Experimental Protocol

1. Sample Preparation:

-

A known volume or weight of the liquid (e.g., wine, coffee) or homogenized solid sample is placed into a headspace vial.

-

A precise amount of the internal standard solution (this compound in a suitable solvent like methanol) is added to the vial.

-

A salt, such as sodium chloride, is often added to the sample to increase the volatility of the analytes (salting-out effect).

-

The vial is then sealed with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time to allow the volatile compounds to equilibrate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[2]

-

After extraction, the fiber is withdrawn and immediately inserted into the heated injection port of the GC.

3. GC-MS Analysis:

-

Gas Chromatograph (GC): The analytes are thermally desorbed from the SPME fiber in the hot injector and transferred to the GC column. A capillary column with a non-polar or medium-polarity stationary phase is typically used for separation. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the analyte (2-Ethyl-3-methoxypyrazine) and the internal standard (this compound) are monitored.

4. Quantification:

-

The concentration of 2-Ethyl-3-methoxypyrazine in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Data

The following tables summarize typical quantitative data for the analysis of methoxypyrazines using HS-SPME-GC-MS with a deuterated internal standard. It is important to note that these values are representative and can vary depending on the specific matrix, instrumentation, and method parameters. The data presented here is adapted from studies on similar methoxypyrazines due to the lack of specific published data for this compound.

Table 1: Typical Method Performance Parameters for Methoxypyrazine Analysis

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.1 - 2.0 ng/L | [2] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | [2] |

| Linearity (R²) | > 0.99 | [4] |

| Recovery | 95 - 105% | [2] |

| Relative Standard Deviation (RSD) | < 10% | [2] |

Table 2: GC-MS Parameters for Methoxypyrazine Analysis (Representative)

| Parameter | Value |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (2 min), ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Analyte) | e.g., m/z 137, 109, 81 |

| Monitored Ions (Internal Standard) | e.g., m/z 142, 114, 86 |

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the quantitative analysis of 2-Ethyl-3-methoxypyrazine using this compound as an internal standard.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethyl-3-methoxypyrazine-d5 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile and semi-volatile organic compounds in complex matrices is a significant challenge in analytical chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1] To ensure the accuracy and reliability of GC-MS data, especially in complex samples encountered in food, beverage, and pharmaceutical industries, the use of an internal standard is crucial. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[2]

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for internal standards in mass spectrometry.[2] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar behavior during extraction and chromatography. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2]

This document provides detailed application notes and protocols for the use of 2-Ethyl-3-methoxypyrazine-d5 as an internal standard for the quantitative analysis of 2-Ethyl-3-methoxypyrazine and other related pyrazines by GC-MS.

Physicochemical Properties and Mass Spectral Data

A summary of the key physicochemical and mass spectral data for 2-Ethyl-3-methoxypyrazine and its deuterated internal standard, this compound, is presented below. This information is essential for method development and data interpretation.

| Property | 2-Ethyl-3-methoxypyrazine | This compound (ISTD) |

| Chemical Formula | C₇H₁₀N₂O | C₇H₅D₅N₂O |

| Molecular Weight | 138.17 g/mol [3] | 143.20 g/mol |

| CAS Number | 25680-58-4[3] | Not available |

| Boiling Point | 90 °C @ 40 mmHg[4] | Similar to analyte |

| Kovats Retention Index (non-polar column) | 1037 (typical)[4] | Slightly lower than analyte |

| Kovats Retention Index (polar column) | 1400 (typical)[5] | Slightly lower than analyte |

| Quantification Ion (m/z) | 138 (Molecular Ion) | 143 (Molecular Ion) |

| Qualifier Ion 1 (m/z) | 123 | 128 |

| Qualifier Ion 2 (m/z) | 95 | 100 |

Experimental Workflow

The general workflow for using an internal standard in a GC-MS experiment involves several key steps, from sample preparation to data analysis. The following diagram illustrates this logical relationship.

Experimental Protocols

Two common sample preparation techniques for the analysis of pyrazines in various matrices are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE). Detailed protocols for each are provided below.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile pyrazines in liquid and solid samples such as beverages and food products.[1]

1. Materials and Reagents

-

2-Ethyl-3-methoxypyrazine analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

20 mL headspace vials with septa and aluminum caps

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Sodium chloride (NaCl)

-

Deionized water

2. Sample Preparation

-

Weigh 5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Immediately seal the vial with a septum and aluminum cap.

-

Vortex the vial for 30 seconds.

3. HS-SPME Procedure

-

Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to allow for the adsorption of the volatile compounds.

-

Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

4. GC-MS Parameters

| Parameter | Setting |

| GC System | Agilent 7890B GC or equivalent |

| MS System | Agilent 5977A MSD or equivalent |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | 2-Ethyl-3-methoxypyrazine: 138 (quant), 123, 95 (qual)This compound: 143 (quant), 128, 100 (qual) |

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

This protocol is suitable for extracting pyrazines from liquid matrices, particularly when higher sample volumes are required or when dealing with less volatile pyrazines.

1. Materials and Reagents

-

2-Ethyl-3-methoxypyrazine analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Dichloromethane (B109758) (DCM), analytical grade

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel (250 mL)

-

Concentrator tube

2. LLE Procedure

-

Measure 100 mL of the liquid sample into a 250 mL separatory funnel.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add 20 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (DCM) into a clean flask.

-

Repeat the extraction with a fresh 20 mL portion of DCM.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

4. GC-MS Parameters The GC-MS parameters for LLE can be the same as those described in Protocol 1.

Data Analysis and Quantification

The quantification of 2-Ethyl-3-methoxypyrazine is performed by constructing a calibration curve.

1. Calibration Curve

-

Prepare a series of calibration standards containing known concentrations of 2-Ethyl-3-methoxypyrazine (e.g., 1, 5, 10, 25, 50, 100 ng/mL) in a matrix similar to the samples.

-

Spike each calibration standard with the same amount of the this compound internal standard as used for the samples.

-

Analyze the calibration standards using the same GC-MS method as the samples.

-

For each calibration standard, calculate the peak area ratio of the analyte (2-Ethyl-3-methoxypyrazine) to the internal standard (this compound).

-

Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.

2. Sample Quantification

-

Analyze the prepared samples using the established GC-MS method.

-

Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram.

-

Calculate the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Method Validation Parameters

A summary of typical method validation parameters that should be assessed when developing a quantitative GC-MS method using this compound as an internal standard is provided below. The values are representative of what can be expected for pyrazine (B50134) analysis in complex matrices.

| Validation Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (R²) | ≥ 0.99[6] | ≥ 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 - 5.0 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |

| Precision (% RSD) | ≤ 15% | ≤ 10% |

| Specificity | No interfering peaks at the retention times of the analyte and ISTD | Confirmed by mass spectral data |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 2-Ethyl-3-methoxypyrazine in various complex matrices by GC-MS. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for pyrazine analysis. The near-identical chemical behavior of the deuterated internal standard to the analyte ensures effective compensation for analytical variability, leading to high-quality and defensible quantitative results.

References

Application Note: LC-MS/MS Quantification of Pyrazines Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, flavor, and pharmaceutical industries.[1] They are key components in the aroma of roasted, cooked, and fermented foods and also serve as important structural motifs in many pharmaceutical agents.[1] Accurate and robust quantification of pyrazines is crucial for quality control, flavor profiling, and drug development.[2][3] While Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for volatile pyrazines, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, especially for less volatile pyrazines or for liquid samples, which may allow for simpler sample preparation.[3][4]

The accuracy of quantitative analysis by mass spectrometry is significantly improved by the use of an appropriate internal standard (IS).[5] Deuterated pyrazines, where hydrogen atoms are replaced by deuterium, are considered the "gold standard" for this purpose.[5] These isotopically labeled standards have nearly identical physicochemical properties to their non-deuterated counterparts, meaning they behave similarly during sample extraction and chromatographic separation.[5][6] However, they are easily distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer, allowing them to effectively correct for matrix effects, ion suppression, and variations during sample preparation and instrument injection.[5][6][7] This application note provides a detailed protocol for the quantification of pyrazines in various matrices using LC-MS/MS with a deuterated internal standard.

Experimental Protocols

This section details the methodology for the quantification of pyrazines using a deuterated internal standard.

1. Materials and Reagents

-

Standards: Analytical standards of target pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine) with purity ≥96%.[4]

-

Internal Standard: Deuterated pyrazine (B50134) standard (e.g., 2,5-dimethylpyrazine-d6, 2,3,5,6-tetramethylpyrazine-d12).

-

Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.[4]

-

Additives: Formic acid (LC-MS grade).[4]

-

LC Column: A suitable reversed-phase column, such as a BEH C18 (100 x 2.1 mm, 1.7 µm).[4]

2. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of each pyrazine standard and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store at a recommended temperature to minimize degradation.[5]

-

Working Standard Solutions: Create a mixed working standard solution containing all target pyrazines by diluting the stock solutions. Prepare a separate working solution for the deuterated internal standard.

-

Calibration Standards: Prepare a series of calibration standards by spiking the working standard mix into a blank matrix extract or solvent.[7] Each calibration level should contain a constant concentration of the deuterated internal standard. A typical calibration range could be 0.5 to 1000 ng/mL.[7]

-

Sample Preparation (Solid Matrix - e.g., Coffee/Cocoa Powder):

-

Weigh 0.5 g of the homogenized sample into a centrifuge tube.[7]

-

Add a precise volume (e.g., 10 µL) of the deuterated internal standard working solution.[7]

-

Add 10 mL of an extraction solvent (e.g., 9:1 Methanol:Water with 0.1% formic acid).[7]

-

Agitate vigorously (vortex or shaker) for 15 minutes to ensure efficient extraction.[7]

-

Centrifuge the mixture to separate the solid material.[7]

-

Transfer an aliquot of the supernatant to an HPLC vial for analysis. If necessary, dilute the extract to fit within the calibration range.

-

-

Sample Preparation (Liquid Matrix - e.g., Baijiu, Coffee Beverage):

-

For liquid samples, a direct injection or a simple dilution may be sufficient.[4]

-

Pipette a known volume of the liquid sample into a vial.

-

Add a precise volume of the deuterated internal standard working solution.

-

Vortex to mix and inject into the LC-MS/MS system.

-

3. LC-MS/MS Method

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS), which is ideal for accurate quantification.[7]

-

Liquid Chromatography (LC) Conditions: A typical gradient elution program is used to separate the pyrazines.

| Parameter | Value |

| Column | BEH C18 (100 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 1-10 µL[4] |

| Column Temperature | 40 °C[4] |

| Gradient | 0-8 min, 3% B; 8-25 min, 3-12% B; 25-31 min, 12-20% B; 31-35 min, 20-70% B; followed by re-equilibration.[4] |

-

Mass Spectrometry (MS/MS) Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Ion Source Temp. | ~230 °C[1] |

| Quadrupole Temp. | ~150 °C[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

-

MRM Transitions: For each target pyrazine and the deuterated internal standard, precursor (Q1) and product (Q3) ions must be optimized to achieve the best sensitivity.[4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,5-Dimethylpyrazine | 109.1 | 54.1 |

| 2,3,5-Trimethylpyrazine | 123.1 | 82.1 |

| 2-Ethyl-3,5-dimethylpyrazine | 137.1 | 96.1 |

| 2,5-Dimethylpyrazine-d6 (IS) | 115.1 | 57.1 |

4. Quantification

Quantification is based on the ratio of the peak area of the target analyte to the peak area of the deuterated internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then calculated from this curve. This ratiometric approach corrects for variations in instrument response and sample preparation losses.[5]

Data Presentation

The following table summarizes the concentration ranges of various pyrazines found in different food products, as reported in scientific literature.

Table 1: Concentration of Selected Pyrazines in Various Food Matrices

| Pyrazine Derivative | Coffee (mg/kg) | Cocoa Beans (µ g/100g ) | Soy Sauce Aroma Baijiu (µg/L) |

| 2-Methylpyrazine | Abundant[8][9] | Present[2] | - |

| 2,5-Dimethylpyrazine | Abundant[8][9] | 0.98 - 6.77[2] | - |

| 2,6-Dimethylpyrazine | Abundant[8][9] | Present[2] | 460 - 1590[4] |

| 2,3,5-Trimethylpyrazine | Present[8][9] | 15.01 - 81.39[2] | 317 - 1755[4] |

| Tetramethylpyrazine | - | 60.31 - 285.74[2] | 475 - 1862[4] |

| 2-Ethyl-5-methylpyrazine | Present[8][9] | Present[2] | - |

| 2-Ethyl-3,5-dimethylpyrazine | Low Concentration[2][8] | 0.05 - 0.2[2] | - |

Visualizations

Diagrams created using Graphviz illustrate key workflows and principles.

Caption: General workflow for LC-MS/MS analysis of pyrazines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. lcms.cz [lcms.cz]

- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of 2-Ethyl-3-methoxypyrazine in Beverages using Stable Isotope Dilution Assay

Application Notes and Protocols for the Analysis of Pyrazines using Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) with Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are crucial in the food, flavor, and pharmaceutical industries. They are key contributors to the aroma of roasted, cooked, and fermented foods and also form important structural motifs in many pharmaceutical agents.[1] The accurate and robust quantification of pyrazines is therefore essential for quality control, flavor profiling, and drug development.

This document provides detailed application notes and protocols for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1] HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the extraction and concentration of volatile and semi-volatile compounds like pyrazines.[2] When combined with the separation power of GC and the identification capabilities of MS, it becomes the gold standard for pyrazine (B50134) analysis.[1]

Principles of HS-SPME-GC-MS

The HS-SPME-GC-MS analysis involves several key steps:

-

Sample Preparation and Equilibration: The sample containing pyrazines is placed in a sealed vial and heated to a specific temperature. This allows the volatile pyrazine compounds to partition into the headspace above the sample.[1]

-

Headspace Extraction: A fused silica (B1680970) fiber coated with a stationary phase (the SPME fiber) is exposed to the headspace. The volatile pyrazines adsorb onto the fiber coating.

-

Thermal Desorption and GC Separation: The SPME fiber is then inserted into the hot injection port of a gas chromatograph. The high temperature desorbs the pyrazines from the fiber, and they are transferred onto the GC column. The GC separates the individual pyrazines based on their boiling points and affinity for the column's stationary phase.[1]

-

MS Detection and Quantification: As the separated pyrazines elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules, fragments them, and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.[1] This allows for both qualitative identification and quantitative analysis.

The Role of Internal Standards

For accurate and precise quantification, the use of an internal standard (IS) is critical. An IS is a known amount of a compound added to the sample before analysis.[3] Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response.[3]

Characteristics of a good internal standard for pyrazine analysis include: [3]

-

Chemical similarity to the target pyrazines.

-

Not naturally present in the sample.

-

Chromatographically resolved from the analytes.

-

Similar retention time to the target pyrazines without co-eluting.

-

High purity and stability.

Deuterated pyrazines are considered the "gold standard" for internal standards in pyrazine analysis because they are chemically almost identical to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[3]

Experimental Workflow Diagram

Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.

Detailed Experimental Protocol: Pyrazine Analysis in a Solid/Liquid Matrix

This protocol provides a general framework for the analysis of pyrazines in various matrices such as food products or biological samples. Optimization of specific parameters may be required depending on the sample matrix and target pyrazines.

1. Materials and Reagents

-

Pyrazine standards (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, etc.)

-

Internal standard (e.g., deuterated pyrazine)

-

Organic solvent for stock solutions (e.g., methanol (B129727) or ethanol)

-

Deionized water

-

Sodium chloride (NaCl) (optional, to enhance analyte release)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[2][4]

-

Heating block or water bath with temperature control

-

Vortex mixer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]

-

Add a known amount of the internal standard solution.

-

(Optional) For aqueous samples, add a saturated NaCl solution to increase the ionic strength and promote the partitioning of pyrazines into the headspace.[1]

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

Vortex the sample for 30 seconds to ensure homogeneity.

3. HS-SPME Procedure

-

Place the sealed vial in a heating block or water bath and allow it to equilibrate for a specific time and temperature (e.g., 10-30 minutes at 60-80°C).[1][5]

-

After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-50 minutes).[5][6] It is crucial that the fiber does not touch the sample.

-

Retract the fiber into the needle and immediately transfer it to the GC injection port for analysis.

4. GC-MS Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.

| Parameter | Typical Value | Reference |

| GC Inlet | ||

| Injection Mode | Splitless | |

| Inlet Temperature | 250°C | [2] |

| Desorption Time | 2-5 minutes | [2] |

| Column | ||

| Type | DB-5ms, HP-5ms, or similar non-polar column | [7] |

| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | |

| Oven Program | ||

| Initial Temperature | 40-50°C, hold for 2-5 minutes | [1] |

| Ramp Rate | 3-10°C/min | [1] |

| Final Temperature | 230-250°C, hold for 5-10 minutes | [1] |

| Carrier Gas | ||

| Gas | Helium | [1] |

| Flow Rate | 1.0-1.2 mL/min (constant flow) | [1] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | |

| Ion Source Temp. | 230°C | [1] |

| Quadrupole Temp. | 150°C | [1] |

| Mass Range | m/z 35-350 | [8] |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

5. Data Analysis

-

Identification: Identify the target pyrazines by comparing their retention times and mass spectra with those of authentic standards. The use of retention indices can further confirm the identity of isomers.[7]

-

Quantification: For each pyrazine, calculate the ratio of its peak area to the peak area of the internal standard. Construct a calibration curve by analyzing a series of standards with known concentrations and plotting the peak area ratio against the concentration ratio. Determine the concentration of the pyrazines in the samples from this calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the HS-SPME-GC-MS analysis of pyrazines from various studies.

Table 1: Method Validation Parameters for Pyrazine Analysis in Perilla Seed Oil [9][10]

| Parameter | Value Range |

| Limit of Detection (LOD) | 0.07–22.22 ng/g |

| Intra-day RSD | < 9.49% |

| Inter-day RSD | < 9.76% |

| Mean Recoveries | 94.6–107.92% |

Table 2: Method Validation Parameters for Pyrazine Analysis in Rapeseed Oil [6]

| Parameter | Value Range |

| Limit of Detection (LODs) | 2–60 ng/g |

| Limit of Quantitation (LOQs) | 6–180 ng/g |

| Intra- and Inter-day RSD | < 16% |

| Mean Recoveries | 91.6–109.2% |

Table 3: Method Validation for 2-methoxy-3,5-dimethylpyrazine (B149192) in Drinking Water [11]

| Parameter | Value |

| Linearity (R²) | 0.9998 |

| Working Range | 2.5-500 ng/mL |

| Limit of Detection (LOD) | 0.83 ng/mL |

| Limit of Quantitation (LOQ) | 2.5 ng/mL |

Pyrazine Formation Pathways

Pyrazines are primarily formed through the Maillard reaction between amino acids and reducing sugars, particularly during thermal processing.[12][13] The Strecker degradation of α-amino acids is a key step in this process, leading to the formation of α-aminocarbonyl intermediates which then condense to form pyrazines.[13][14] Different amino acids and sugars can lead to the formation of various pyrazine derivatives.[12][14]

Caption: Simplified pathway of pyrazine formation.

Conclusion

The HS-SPME-GC-MS method with the use of internal standards provides a robust, sensitive, and reliable approach for the quantification of pyrazines in a wide range of matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for pyrazine analysis. Careful optimization of the experimental parameters is crucial for achieving the desired accuracy and precision.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]

- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying 2-Ethyl-3-methoxypyrazine in coffee beans using isotope dilution

Application Notes & Protocols

Topic: Quantifying 2-Ethyl-3-methoxypyrazine (B1293415) in Coffee Beans using Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methoxypyrazine is a potent aroma compound found in coffee beans that contributes to their characteristic roasty, earthy, and nutty flavor profile. The concentration of this and other pyrazines is influenced by factors such as the coffee bean species (e.g., Coffea arabica and Coffea canephora var. Robusta), the degree of roasting, and storage conditions. Accurate quantification of 2-ethyl-3-methoxypyrazine is crucial for quality control in the coffee industry and for research into the chemical basis of coffee flavor.

Stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of volatile and semi-volatile compounds in complex matrices like coffee. This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte, in this case, 2-ethyl-3-methoxypyrazine-d5, as an internal standard. The ratio of the native analyte to the labeled internal standard is measured by GC-MS, which allows for precise quantification that is not susceptible to variations in sample preparation and injection volume. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile compounds from the coffee bean matrix prior to GC-MS analysis.

These application notes provide a detailed protocol for the quantification of 2-ethyl-3-methoxypyrazine in roasted coffee beans using HS-SPME-GC-MS with isotope dilution.

Quantitative Data Summary

The concentration of alkylpyrazines in roasted coffee can vary significantly depending on the bean type and roasting conditions. While specific quantitative data for 2-ethyl-3-methoxypyrazine is limited, studies have shown that it is typically present at lower concentrations compared to other major pyrazines.[1][2][3] The following table provides an overview of the relative abundance of various alkylpyrazines found in roasted coffee.

| Alkylpyrazine | Relative Abundance in Roasted Coffee |

| 2-Methylpyrazine | Very High |

| 2,5-Dimethylpyrazine | High |

| 2,6-Dimethylpyrazine | High |

| 2-Ethylpyrazine | Medium |

| 2-Ethyl-5-methylpyrazine | Medium |

| 2-Ethyl-6-methylpyrazine | Medium |

| 2,3,5-Trimethylpyrazine | Medium |

| 2-Ethyl-3-methoxypyrazine | Low |

| 2,3-Dimethylpyrazine | Low |

| 2-Ethyl-3,6-dimethylpyrazine | Low |

| 2-Ethyl-3,5-dimethylpyrazine | Low |

Table 1: Relative abundance of selected alkylpyrazines in roasted coffee beans. Data synthesized from multiple sources indicating the general distribution of these compounds.[1][2][3]

Experimental Protocols

This section details the methodology for the quantification of 2-ethyl-3-methoxypyrazine in roasted coffee beans.

Materials and Reagents

-

Roasted coffee beans (Arabica and Robusta)

-

2-Ethyl-3-methoxypyrazine (analytical standard)

-

This compound (internal standard)[4]

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Sample Preparation

-

Grinding: Grind the roasted coffee beans to a fine, consistent powder using a coffee grinder.

-

Aliquoting: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

-

Internal Standard Spiking: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL. Add 10 µL of this internal standard solution to each vial containing the ground coffee.

-

Matrix Modification: Add 5 mL of ultrapure water and 1 g of sodium chloride to each vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

-

Sealing: Immediately seal the vials with the magnetic screw caps.

HS-SPME Procedure

-

Incubation: Place the sealed vials in a heating block or autosampler incubator set at 60°C. Allow the samples to equilibrate for 15 minutes with gentle agitation.

-

Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Inlet Temperature: 250°C

-

Desorption Time: 5 minutes

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Analyte Quantifier Ion (m/z) Qualifier Ion (m/z) 2-Ethyl-3-methoxypyrazine 138 123 This compound 143 128 Table 2: Suggested ions for Selected Ion Monitoring (SIM) mode.

Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking blank matrix (e.g., decaffeinated coffee) with known amounts of 2-ethyl-3-methoxypyrazine and a fixed amount of the this compound internal standard.

-

Analysis: Analyze the calibration standards and the coffee samples using the described HS-SPME-GC-MS method.

-

Calculation: Calculate the concentration of 2-ethyl-3-methoxypyrazine in the coffee samples by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

Diagrams

Caption: Experimental workflow for the quantification of 2-ethyl-3-methoxypyrazine in coffee beans.

Caption: Simplified pathway of pyrazine formation during coffee roasting.

References

- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Pyrazine Analysis in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrazines in complex matrices. Pyrazines are a significant class of volatile and semi-volatile organic compounds that contribute to the aroma and flavor of many food products and are also relevant in other industries. Accurate and sensitive analysis of these compounds is crucial for quality control, flavor profiling, and process optimization.

Introduction to Pyrazine (B50134) Analysis

Pyrazines are nitrogen-containing heterocyclic compounds formed during Maillard reactions and Strecker degradation at elevated temperatures. Their analysis in complex matrices such as food, beverages, and biological samples presents challenges due to their volatility and the presence of interfering compounds. Effective sample preparation is therefore a critical step to isolate and concentrate pyrazines prior to instrumental analysis, which is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines four common sample preparation techniques: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Stir Bar Sorptive Extraction (SBSE).

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts the accuracy, precision, and sensitivity of pyrazine analysis. The following table summarizes the performance characteristics of different methods based on published studies.

| Technique | Matrix | Key Analytes | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| HS-SPME | Cocoa Wort | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | < 0.023 µg/L | - | 95.4 - 102.7 | 3.6 - 6.4 |

| MHS-SPME-arrow | Edible Oils | 13 Pyrazines | 2 - 60 ng/g | 6 - 180 ng/g | 91.6 - 109.2 | < 16 |

| LLE | Meat | Pyrazines | - | - | >90% (with multiple extractions) | - |

| SPE | Aqueous Distillate | Pyrazines | - | - | >90% | - |

| SBSE | Wine | Methoxypyrazines | < 1 ng/L | ≤ 1 ng/L | - | - |

Application Note 1: Headspace Solid-Phase Microextraction (HS-SPME)

Introduction: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique widely used for the analysis of volatile and semi-volatile compounds like pyrazines.[1] It involves the exposure of a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

Experimental Protocol: HS-SPME for Pyrazine Analysis in Coffee [2]

1. Materials and Equipment:

-

SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Headspace Vials: 20 mL with PTFE/silicone septa

-

Heating and Agitation System (e.g., autosampler with incubator, heating block with magnetic stirrer)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Analytical standards of target pyrazines

-

Internal standard solution (e.g., deuterated pyrazine)

2. Sample Preparation:

-

Weigh 2 g of ground coffee into a 20 mL headspace vial.[2]

-

Add a known amount of internal standard solution.[2]

-

Immediately seal the vial with a PTFE/silicone septum and aluminum cap.[2]

3. HS-SPME Procedure:

-

Equilibration: Place the sealed vial in the heating system and equilibrate the sample at 60°C for 15 minutes with agitation.[2] This allows the volatile pyrazines to partition into the headspace.[3]

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[2]

-

Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption.[3]

4. GC-MS Analysis:

-

Injector: Splitless mode at 250°C.[2]

-

Column: e.g., DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[2]

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).[2]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.[2]

5. Data Analysis:

-

Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Workflow Diagram:

References

Application Notes and Protocols: Mass Spectrometry Analysis of 2-Ethyl-3-methoxypyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of 2-Ethyl-3-methoxypyrazine-d5 and its application as an internal standard in quantitative analytical methods. The protocols outlined below are intended to serve as a guide for researchers utilizing this deuterated standard in their experimental workflows.

Introduction

This compound is the deuterated analog of 2-Ethyl-3-methoxypyrazine, a volatile organic compound found in various natural products and used as a flavor and fragrance agent. Due to its chemical similarity to the non-deuterated form, this compound is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms results in a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining similar chromatographic and ionization properties.

Mass Spectrometry Fragmentation Pattern

The fragmentation pattern of this compound under electron ionization (EI) is predicted based on the known fragmentation of its non-deuterated counterpart and the principles of mass spectrometry. The deuterium atoms are typically located on the ethyl group.

The non-deuterated 2-Ethyl-3-methoxypyrazine has a molecular weight of 138.17 g/mol .[2][3][4] The mass spectrum of the non-deuterated compound shows a prominent molecular ion peak (M+) at m/z 138. Key fragment ions are observed at m/z 123 and 137.[4]

For this compound, the molecular weight is increased by five mass units to approximately 143.19 g/mol . The predicted mass spectrum under EI conditions would exhibit a molecular ion peak (M+) at m/z 143. The major fragmentation pathways are expected to involve the loss of a methyl radical and the ethyl group.

Predicted Fragmentation of this compound:

-

Molecular Ion (M+): The molecular ion peak is expected at m/z 143 .

-

Loss of a Methyl Radical (-•CH3): A fragment ion resulting from the loss of a methyl group from the methoxy (B1213986) moiety is anticipated at m/z 128 .

-

Loss of a Deuterated Ethyl Radical (-•C2D5): The loss of the deuterated ethyl group would lead to a significant fragment ion at m/z 114 .

-

Benzylic-type Cleavage: Cleavage of the C-C bond within the deuterated ethyl group could result in the loss of a •CD3 radical, leading to a fragment at m/z 128 , or the loss of a •CD2H radical (if there is any H/D scrambling) leading to a fragment at m/z 129 .

Quantitative Data Summary

The following table summarizes the predicted key ions for 2-Ethyl-3-methoxypyrazine and its d5-labeled internal standard, which are crucial for developing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods in quantitative mass spectrometry.

| Compound | Molecular Ion (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) |

| 2-Ethyl-3-methoxypyrazine | 138 | 123 | 137 |

| This compound | 143 | 128 | 114 |

Experimental Protocols

The following is a general protocol for the quantitative analysis of 2-Ethyl-3-methoxypyrazine using this compound as an internal standard by GC-MS. This protocol is a composite based on standard methods for the analysis of methoxypyrazines in complex matrices like wine.

Materials and Reagents

-

2-Ethyl-3-methoxypyrazine (analyte standard)

-

This compound (internal standard)

-